molecular formula C8H7ClO4S B2649643 2-[3-(Chlorosulfonyl)phenyl]acetic acid CAS No. 1314911-30-2

2-[3-(Chlorosulfonyl)phenyl]acetic acid

Cat. No.: B2649643
CAS No.: 1314911-30-2
M. Wt: 234.65
InChI Key: OYDTZBTZXLNXOQ-UHFFFAOYSA-N
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Description

2-[3-(Chlorosulfonyl)phenyl]acetic acid is an organic compound with the molecular formula C8H7ClO4S. It is characterized by the presence of a chlorosulfonyl group attached to a phenyl ring, which is further connected to an acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Chlorosulfonyl)phenyl]acetic acid typically involves the chlorosulfonation of phenylacetic acid derivatives. One common method includes the reaction of phenylacetic acid with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure the selective formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorosulfonation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Chlorosulfonyl)phenyl]acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form sulfonamide derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of sulfone derivatives.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Sulfonamide and sulfonate esters.

    Reduction Reactions: Sulfonamide derivatives.

    Oxidation Reactions: Sulfone derivatives.

Scientific Research Applications

2-[3-(Chlorosulfonyl)phenyl]acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(Chlorosulfonyl)phenyl]acetic acid involves its interaction with specific molecular targets. The chlorosulfonyl group is reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or the modification of protein functions. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(Chlorosulfonyl)phenyl]acetic acid is unique due to the presence of both the chlorosulfonyl and acetic acid functional groups. This combination imparts distinct chemical properties, making it a versatile intermediate for various synthetic applications .

Properties

IUPAC Name

2-(3-chlorosulfonylphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO4S/c9-14(12,13)7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYDTZBTZXLNXOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)Cl)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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